3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid
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Overview
Description
3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine to form the pyrazole ring, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar in structure but with the trifluoromethyl group attached to the benzoic acid ring instead of the pyrazole ring.
3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups attached to the benzoic acid ring, offering different reactivity and applications.
Uniqueness
3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid is unique due to the presence of both the pyrazole ring and the trifluoromethyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C11H7F3N2O2 |
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Molecular Weight |
256.18 g/mol |
IUPAC Name |
3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]benzoic acid |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)9-5-8(15-16-9)6-2-1-3-7(4-6)10(17)18/h1-5H,(H,15,16)(H,17,18) |
InChI Key |
QMGFXUYCFYXWDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NNC(=C2)C(F)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.